Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves multiple steps. One of the key starting materials is { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine. This compound is synthesized by the reaction of (3,4-dimethoxyphenyl)acetonitrile with 2,2’-dichlorodiethyl ether in toluene in the presence of sodium amide . The subsequent reduction of the nitrile with lithium aluminum hydride in tetrahydrofuran gives the key amine, which is then reacted with diethyl oxalate in chloroform to obtain the oxamide ethyl ester .
Industrial Production Methods
the synthesis of similar isoquinoline derivatives often involves large-scale reactions using similar reagents and conditions as described above .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which have significant biological activities .
Scientific Research Applications
Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-{[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its complex structure, which includes multiple methoxy groups and a tetrahydroisoquinoline core.
Properties
Molecular Formula |
C31H35NO9 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C31H35NO9/c1-7-40-31(34)19-8-10-22(11-9-19)41-18-24-23-17-26(36-3)25(35-2)14-20(23)12-13-32(24)30(33)21-15-27(37-4)29(39-6)28(16-21)38-5/h8-11,14-17,24H,7,12-13,18H2,1-6H3 |
InChI Key |
GONSQOLBVAXVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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